molecular formula C8H11FN2 B1470357 2-Fluoro-2-(pyridin-4-yl)propan-1-amine CAS No. 1555441-61-6

2-Fluoro-2-(pyridin-4-yl)propan-1-amine

Cat. No. B1470357
M. Wt: 154.18 g/mol
InChI Key: HJZORXQAUBOVKD-UHFFFAOYSA-N
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Description

“2-Fluoro-2-(pyridin-4-yl)propan-1-amine” is a compound that contains a fluorinated pyridine structure . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .


Synthesis Analysis

The synthesis of fluoropyridines, including “2-Fluoro-2-(pyridin-4-yl)propan-1-amine”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A selective synthesis of fluoropyridines remains a challenging problem .

Scientific Research Applications

Chemical Synthesis and Modification

2-Fluoro-2-(pyridin-4-yl)propan-1-amine and related compounds are integral in the synthesis of various chemical structures. The molecule's reactivity has been utilized in catalyst-free aminations to produce derivatives with potential applications in different scientific fields. For instance, catalyst-free reactions of 2-fluoropyridine with amines have been studied to yield N-(pyridin-2-yl) derivatives, indicating its role in the synthesis of pyridine-based structures (Abel et al., 2015). Similarly, the compound's involvement in creating 2,3,4-substituted pyridines as scaffolds for peptidomimetics showcases its significance in developing novel biomimetic compounds (Saitton et al., 2004).

Medicinal Chemistry and Drug Synthesis

In the realm of medicinal chemistry, 2-Fluoro-2-(pyridin-4-yl)propan-1-amine-related structures have been pivotal in synthesizing complex molecules. For instance, the molecule has been used in the synthesis of new N‐Alkylated Pyridin‐2(1H)‐ones, with potential implications in medicinal chemistry and drug development (Sharma et al., 2016). Moreover, the molecule is involved in the development of novel oxazolidinone antibacterial candidates, underlining its role in synthesizing new antimicrobial agents (Yang et al., 2014).

Neuroimaging and Radiopharmaceuticals

Fluorine-18 labeled derivatives of the compound have been utilized in the field of neuroimaging. For example, [18 F]MK-6240, a derivative, is a potent and selective positron emission tomography (PET) radiopharmaceutical for detecting human neurofibrillary tangles, showcasing the molecule's application in diagnosing neurodegenerative diseases (Collier et al., 2017).

Complexation and Coordination Chemistry

The compound has also been explored in coordination chemistry. For instance, its interaction with cadmium(II) to form a tetradentate ligand indicates its role in complexation and potential applications in material science and catalysis (Hakimi et al., 2013).

Synthetic Methodology Development

Its involvement in the synthesis of GABA A alpha2,3-selective allosteric modulators highlights its utility in developing novel synthetic methodologies and its potential role in neuroscience and pharmacology (Jensen et al., 2005).

properties

IUPAC Name

2-fluoro-2-pyridin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-8(9,6-10)7-2-4-11-5-3-7/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZORXQAUBOVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(pyridin-4-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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